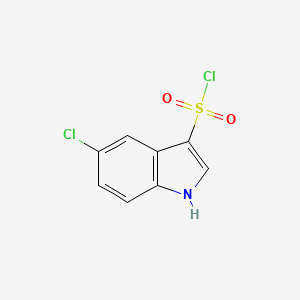

5-Chloro-1H-indole-3-sulfonyl chloride

Description

Contextual Significance of Indole (B1671886) and Sulfonyl Chloride Moieties in Contemporary Synthesis

The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. rsc.org Its presence is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The indole ring system's planarity and electron-rich nature allow it to participate in various non-covalent interactions with biological targets, such as enzymes and receptors.

Sulfonyl chlorides, on the other hand, are highly reactive functional groups that serve as key intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The sulfonamide group, in particular, is a cornerstone of many blockbuster drugs, including antibiotics and diuretics. The reactivity of the sulfonyl chloride group with a wide range of nucleophiles makes it an invaluable tool for creating diverse molecular libraries for drug discovery.

The combination of these two moieties in 5-Chloro-1H-indole-3-sulfonyl chloride provides a powerful platform for the development of novel therapeutic agents. The indole core can be tailored to interact with specific biological targets, while the sulfonyl chloride handle allows for the introduction of various functional groups to modulate properties like solubility, bioavailability, and potency.

Interdisciplinary Relevance of Indole-Derived Scaffolds in Material Sciences and Chemical Biology

Beyond the realm of medicine, indole-derived scaffolds have found significant applications in material sciences and chemical biology, owing to their unique electronic and photophysical properties.

In material sciences , indole-containing polymers, known as polyindoles, have emerged as promising conductive materials. rsc.orgmaterialsciencejournal.orgproquest.comgoogle.comwikipedia.org These polymers exhibit good electrical conductivity, environmental stability, and redox activity, making them suitable for applications in sensors, electrochromic devices, and energy storage systems. rsc.orgmaterialsciencejournal.org The ability to modify the indole ring allows for the fine-tuning of the polymer's electronic properties. Furthermore, indole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), where their fluorescent or phosphorescent properties can be harnessed to generate light. chim.it

In chemical biology , the indole scaffold is a popular component in the design of fluorescent probes and sensors. rsc.orgresearchgate.netnih.govnih.govnih.gov The intrinsic fluorescence of the indole ring, most notably in the amino acid tryptophan, can be modulated by the introduction of different substituents. This property is exploited to create "turn-on" or "turn-off" fluorescent sensors that signal the presence of specific analytes, such as metal ions or reactive oxygen species, within a biological system. researchgate.net These molecular tools are invaluable for studying complex biological processes and for diagnostic applications. The versatility of the indole structure allows for the development of probes with tailored absorption and emission wavelengths, enabling multicolor imaging and multiplexed detection. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQFPVLKNKMPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1h Indole 3 Sulfonyl Chloride

Electrophilic and Nucleophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile, primarily due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This renders the sulfur atom highly susceptible to attack by nucleophiles. Consequently, 5-Chloro-1H-indole-3-sulfonyl chloride readily undergoes nucleophilic substitution reactions, serving as a versatile precursor for a wide range of indole-3-sulfonamide and sulfonate ester derivatives.

Nucleophilic Substitution Patterns with Amine, Alcohol, and Thiol Nucleophiles

The reaction of this compound with various nucleophiles is a cornerstone of its synthetic utility. The general mechanism involves the attack of the nucleophile on the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.

Reaction with Amines: Primary and secondary amines react readily with sulfonyl chlorides to produce N-substituted sulfonamides. nih.gov This reaction is one of the most common methods for sulfonamide synthesis. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile. The resulting sulfonamides are important structural motifs in many pharmaceutical agents.

Reaction with Alcohols: Alcohols react with sulfonyl chlorides in a similar fashion to yield sulfonate esters. This reaction is also typically performed in the presence of a base like pyridine. The alcohol's oxygen atom serves as the nucleophile. The resulting sulfonate esters, particularly tosylates (p-toluenesulfonates), are excellent leaving groups in subsequent nucleophilic substitution reactions, often surpassing halides in reactivity.

Reaction with Thiols: Thiols (R-SH) can react with sulfonyl chlorides (R'-SO₂Cl) to form thiosulfonates (R'-SO₂-S-R). tandfonline.comtandfonline.com The reaction conditions, such as the ratio of reactants and temperature, can be controlled to favor the formation of thiosulfonates or symmetrical disulfides. tandfonline.comtandfonline.com In this reaction, the thiol acts as the nucleophile, attacking the sulfonyl chloride.

| Nucleophile | Reagent Type | Product | General Conditions |

| Primary Amine | R-NH₂ | N-Alkyl-5-chloro-1H-indole-3-sulfonamide | Base (e.g., Pyridine) |

| Secondary Amine | R₂NH | N,N-Dialkyl-5-chloro-1H-indole-3-sulfonamide | Base (e.g., Pyridine) |

| Alcohol | R-OH | Alkyl 5-chloro-1H-indole-3-sulfonate | Base (e.g., Pyridine) |

| Thiol | R-SH | S-Alkyl 5-chloro-1H-indole-3-thiosulfonate | Base (e.g., Pyridine) |

Stereochemical Outcomes in Derivatization Reactions

The derivatization of chiral alcohols with sulfonyl chlorides is a synthetically valuable process due to its predictable stereochemical outcome. When a chiral alcohol reacts with a compound like this compound, the reaction occurs at the oxygen atom, and the bond between the carbon and the oxygen (C-O) of the alcohol remains unbroken. This results in the formation of a sulfonate ester with retention of configuration at the chiral carbon center.

Radical Pathways in the Transformations of Indole-3-sulfonyl Chlorides

Beyond ionic pathways, indole-3-sulfonyl chlorides are effective precursors for sulfonyl radicals, opening avenues for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides through single-electron transfer (SET) processes. Modern synthetic methods frequently employ visible-light photoredox catalysis for this purpose. In a typical system, a photocatalyst (like an iridium or ruthenium complex), upon excitation by light, can reduce the sulfonyl chloride, leading to the cleavage of the sulfur-chlorine bond and the formation of a sulfonyl radical and a chloride anion.

These generated sulfonyl radicals are versatile intermediates. They readily undergo addition reactions with unsaturated systems like alkenes and alkynes. This reactivity is the foundation for numerous subsequent transformations, including cyclizations and cascade reactions.

Radical Annulation and Cascade Processes

The generation of a sulfonyl radical from an indole-3-sulfonyl chloride derivative can initiate powerful cascade reactions. These processes involve a sequence of events, often beginning with the addition of the sulfonyl radical to a tethered unsaturated bond, followed by one or more intramolecular cyclizations.

For instance, a visible-light-promoted reaction between 3-alkenyl indole (B1671886) derivatives and arylsulfonyl chlorides can lead to the synthesis of functionalized tetrahydro-γ-carbolines. acs.org The proposed mechanism involves the generation of an arylsulfonyl radical, which adds to the alkene moiety of the 3-alkenyl indole. The resulting radical intermediate then undergoes an intramolecular cyclization onto the indole ring to form the tetrahydro-γ-carboline skeleton. acs.org Such cascade reactions enable the rapid construction of complex molecular architectures from relatively simple starting materials under mild conditions. mdpi.com

Cycloaddition and Coupling Reactions of Indole and its Sulfonyl Derivatives

The indole ring system and its sulfonyl derivatives are active participants in various cycloaddition and coupling reactions, providing access to diverse and complex heterocyclic structures.

Cycloaddition Reactions: The indole nucleus can act as a π-system in cycloaddition reactions. Dearomative cycloadditions, where the aromaticity of the indole ring is temporarily lost, are particularly powerful. For example, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in-situ generated oxyallyl cations can furnish complex cyclohepta[b]indole frameworks. nih.gov Similarly, (3+2) cycloadditions provide routes to pyrroloindoline structures. While these reactions primarily involve the indole core, the electronic nature of substituents, such as a sulfonyl group, can influence the reactivity and outcome.

Coupling Reactions: Indole-3-sulfonyl chlorides and their derivatives can participate in various transition-metal-catalyzed coupling reactions. For example, they can serve as coupling partners in Suzuki-Miyaura reactions. Furthermore, multicomponent reactions that simultaneously form several bonds are highly efficient. A copper-catalyzed three-component reaction of indoles, sulfonyl chlorides, and 1,3-dienes has been developed to achieve a regioselective 1,4-sulfonyl indolylation of the diene system. This reaction proceeds through a radical pathway initiated by the formation of a sulfonyl radical.

Additionally, rhodium(II)-catalyzed intramolecular annulations of indolyl-tethered N-sulfonyl-1,2,3-triazoles have been shown to produce a variety of indole-fused polycyclic compounds, including tetrahydrocarbolines and spiroindolines. nih.gov These transformations highlight the versatility of the sulfonyl group in facilitating the construction of complex molecular scaffolds.

[4+3]-Cycloaddition Strategies

Currently, there is a lack of specific documented evidence in the scientific literature for this compound, or closely related indole-3-sulfonyl chlorides, participating directly in [4+3]-cycloaddition reactions. Typically, in such cycloadditions involving indole derivatives, the indole ring itself, often in the form of a 3-alkenylindole, serves as the 4π-electron component. nih.gov The presence of a strongly electron-withdrawing sulfonyl chloride group at the C-3 position significantly alters the electronic properties of the pyrrole (B145914) ring of the indole, reducing its nucleophilicity and making its participation as a 4π component in a conventional [4+3]-cycloaddition less favorable.

Further research is required to explore the potential of this compound in non-conventional [4+3]-cycloaddition strategies, where it might act as a dienophile or a precursor to a reactive intermediate suitable for this type of transformation.

Palladium-Catalyzed Coupling Reactions

Aryl sulfonyl chlorides have emerged as viable electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions typically proceed via the oxidative addition of the palladium(0) catalyst into the carbon-sulfur bond, followed by subsequent steps of transmetalation and reductive elimination. While specific examples involving this compound are not extensively reported, the general reactivity of aryl sulfonyl chlorides suggests its potential participation in well-established coupling methodologies such as the Suzuki and Heck reactions.

In a Suzuki-type coupling , it is anticipated that this compound would react with a boronic acid in the presence of a palladium catalyst and a base to furnish a 3-aryl-5-chloro-1H-indole. The reaction would likely proceed through a catalytic cycle initiated by the oxidative addition of the palladium(0) species to the C-SO2Cl bond.

Similarly, in a Heck-type reaction , this compound could potentially couple with an alkene to introduce a vinyl group at the C-3 position of the indole core. organic-chemistry.orgepfl.ch This transformation would also be contingent on the successful oxidative addition of palladium(0) to the sulfonyl chloride.

The following table summarizes the general conditions and a selection of substrates that have been successfully employed in palladium-catalyzed coupling reactions of various aryl sulfonyl chlorides, which could serve as a starting point for exploring the reactivity of this compound.

| Coupling Reaction | Aryl Sulfonyl Chloride | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki | 4-Toluenesulfonyl chloride | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| Suzuki | Benzenesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 92 |

| Heck | 4-Chlorobenzenesulfonyl chloride | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 78 |

| Heck | 1-Naphthalenesulfonyl chloride | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | DMF | 88 |

Regiochemical Control in Indole Functionalization at the C-3 Position

The sulfonyl chloride group at the C-3 position of this compound profoundly influences the regiochemical outcome of subsequent functionalization reactions. The indole nucleus is inherently electron-rich, with the C-3 position being the most nucleophilic and thus the most common site for electrophilic attack. stackexchange.comnih.gov However, the presence of the strongly electron-withdrawing -SO₂Cl group reverses this inherent reactivity.

The sulfonyl group deactivates the indole ring towards electrophilic aromatic substitution. More significantly, the arenesulfonyl group at the C-3 position acts as an excellent leaving group in the presence of a base. rsc.org This facilitates the in-situ generation of a reactive alkylideneindolenine intermediate (a vinylogous imine). This intermediate is highly electrophilic at the C-3 position and readily undergoes nucleophilic addition. rsc.org

The general mechanism for this C-3 functionalization is depicted below:

Deprotonation: A base removes the proton from the indole nitrogen, forming an indolenide anion.

Elimination: The indolenide anion undergoes elimination of the sulfonyl chloride group to form the electrophilic alkylideneindolenine intermediate.

Nucleophilic Attack: A nucleophile attacks the electrophilic C-3 position of the intermediate, leading to the formation of the C-3 substituted indole product.

This strategy allows for the regioselective introduction of a diverse array of functional groups at the C-3 position, a testament to the utility of the 3-sulfonyl chloride group in controlling the regiochemistry of indole functionalization.

Strategic Applications of 5 Chloro 1h Indole 3 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

The inherent reactivity of 5-Chloro-1H-indole-3-sulfonyl chloride makes it a powerful tool for the synthesis of intricate molecular architectures. The sulfonyl chloride moiety serves as a highly reactive electrophilic handle for introducing the indole (B1671886) scaffold, while the chloro-substituted ring and the indole N-H offer additional sites for diversification.

This compound is an ideal starting material for creating a wide range of functionalized indole derivatives. The compound's reactivity is primarily centered on two sites: the sulfonyl chloride group and the indole ring itself. smolecule.com

Substitution at the Sulfonyl Chloride Group: The sulfonyl chloride moiety is highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a vast array of functional groups by reacting it with various nucleophiles, such as amines or alcohols, to form sulfonamides and sulfonates, respectively. smolecule.com This reaction is a cornerstone of its utility, enabling the direct attachment of diverse side chains and molecular fragments to the indole C3 position.

Substitution on the Indole Ring: The indole nucleus can undergo further functionalization, such as electrophilic aromatic substitution, allowing for the introduction of additional substituents onto the heterocyclic ring system. smolecule.com The presence of the electron-withdrawing sulfonyl group at C3 and the chlorine atom at C5 influences the regioselectivity of these subsequent reactions, providing a pathway to polysubstituted indole derivatives that would be challenging to access through other routes.

The synthesis of highly substituted pyrido[3,4-b]indol-1-ones, for example, relies on precursors derived from 5-chloro-indole structures. nih.gov The initial indole scaffold serves as the foundation upon which the fused pyridine (B92270) ring is constructed, demonstrating how the core structure is elaborated into a more complex, functionalized derivative. nih.gov

The strategic placement of reactive groups on this compound facilitates its use in cyclization reactions to form complex, multi-ring systems. These fused heterocyclic architectures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.

A key example of this application is in the synthesis of the pyrido[3,4-b]indol-1-one core. nih.gov This tricyclic system, which is a prominent feature in many alkaloids, can be constructed from 5-chloro-indole precursors. Synthetic strategies often involve building a functionalized side chain at the C2 or C3 position of the indole, which then undergoes an intramolecular cyclization to form the fused pyridine ring. For instance, a carboxamide group attached to the C2 position of a 5-chloro-3-vinylindole derivative can be cyclized to yield the target pyrido[3,4-b]indol-1-one. nih.gov This transformation highlights the role of the indole as a template for constructing more elaborate, fused systems. The ability to generate such complex scaffolds makes this compound a valuable starting point for creating novel polycyclic molecules. beilstein-journals.orgrsc.org

Construction of Chemical Libraries for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space by creating libraries of structurally diverse small molecules. nih.govscispace.com The goal of DOS is not to synthesize a single target molecule but to generate a wide range of different molecular skeletons from a common starting material. scispace.com this compound, with its multiple points of diversification, is an excellent substrate for DOS approaches. rsc.org

By reacting the sulfonyl chloride with a library of diverse amines and alcohols, and subsequently modifying the indole N-H or other positions on the ring, a large and structurally varied collection of compounds can be rapidly assembled. This approach is instrumental in high-throughput screening campaigns for the discovery of new drug leads and biological probes. nih.gov

The Complexity-to-Diversity (CtD) strategy is a subset of DOS that begins with a structurally complex and stereochemically rich molecule and subjects it to a series of reactions to generate a library of diverse and novel scaffolds. nih.govnih.gov While natural products are common starting points for CtD, complex synthetic building blocks like this compound are also well-suited for this approach.

Its inherent complexity—a fused heterocyclic system with three distinct reactive sites—provides a rich foundation for generating skeletal diversity. Ring-distortion or cleavage reactions, followed by functionalization, could transform the indole core into entirely new heterocyclic systems. Although specific literature examples detailing a full CtD strategy originating from this compound are not prominent, its structure is amenable to such an approach. The combination of the indole core's potential for rearrangement and the sulfonyl group's reactivity provides the necessary handles for the divergent pathways that characterize CtD synthesis. nih.gov

Biomimetic synthesis seeks to mimic nature's synthetic pathways to construct complex natural products. The indole ring is a fundamental component of numerous alkaloids, including tryptophan, serotonin, and the complex anticancer agent vincristine. Synthetic strategies targeting these molecules often rely on building blocks that can replicate key biosynthetic steps.

While specific biomimetic syntheses employing this compound as a direct precursor are not extensively documented, its role as a functionalized indole building block is highly relevant. It can be used to synthesize advanced intermediates that are subsequently incorporated into larger structures using biomimetic principles, such as Mannich reactions or Pictet-Spengler reactions, which are common in alkaloid biosynthesis. The compound serves as a synthetic equivalent of a functionalized tryptophan unit, allowing chemists to access analogues of natural products that may possess novel or enhanced biological activities.

Precursor for Sulfonamide and Sulfonate Derivatives with Synthetic Utility

One of the most direct and powerful applications of this compound is its role as an electrophile in the synthesis of sulfonamides and sulfonates. smolecule.com The resulting products are not only final targets but also serve as versatile intermediates for further synthetic transformations.

The reaction of the sulfonyl chloride with primary or secondary amines in the presence of a base proceeds readily to form stable sulfonamide linkages. acs.orgnih.gov Given that the sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants, this transformation provides direct access to compounds of significant medicinal interest. acs.orgnih.gov The ability to couple the 5-chloro-indole core with a vast library of amines makes this a robust method for generating potential drug candidates.

Similarly, reaction with alcohols or phenols yields sulfonate esters. While perhaps less common in pharmaceuticals than sulfonamides, sulfonate esters are valuable intermediates in organic synthesis. They can act as leaving groups in substitution reactions or participate in cross-coupling reactions, providing further avenues for molecular diversification.

Table 1: Synthesis of 5-Chloro-1H-indole-3-sulfonamide Derivatives This table illustrates the reaction of this compound with various amine nucleophiles to yield a diverse set of sulfonamide products.

| Amine Nucleophile | Resulting Sulfonamide Product |

| Ammonia (NH₃) | 5-Chloro-1H-indole-3-sulfonamide |

| Aniline | N-Phenyl-5-chloro-1H-indole-3-sulfonamide |

| Piperidine | 1-[(5-Chloro-1H-indol-3-yl)sulfonyl]piperidine |

| Benzylamine | N-Benzyl-5-chloro-1H-indole-3-sulfonamide |

| Morpholine | 4-[(5-Chloro-1H-indol-3-yl)sulfonyl]morpholine |

Table 2: Synthesis of 5-Chloro-1H-indole-3-sulfonate Ester Derivatives This table shows the reaction of this compound with various alcohol nucleophiles to produce sulfonate esters.

| Alcohol Nucleophile | Resulting Sulfonate Ester Product |

| Methanol | Methyl 5-chloro-1H-indole-3-sulfonate |

| Phenol | Phenyl 5-chloro-1H-indole-3-sulfonate |

| Ethanol | Ethyl 5-chloro-1H-indole-3-sulfonate |

| Isopropanol | Isopropyl 5-chloro-1H-indole-3-sulfonate |

| Benzyl alcohol | Benzyl 5-chloro-1H-indole-3-sulfonate |

Computational and Theoretical Studies on Indole Sulfonyl Chloride Derivatives and Analogues

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in understanding how derivatives of 5-Chloro-1H-indole-3-sulfonyl chloride interact with biological targets. These computational techniques predict the binding orientation, affinity, and interaction patterns of a ligand within the active site of a protein, offering a rationale for observed biological activity and guiding the synthesis of more potent and selective inhibitors.

Through structure-based virtual screening, a racemic compound, RS4690, was identified as a promising and selective inhibitor of Dishevelled 1 (DVL1) protein binding. nih.gov Subsequent molecular dynamics simulations suggested a differential binding mode for its enantiomers, with in vitro assays confirming that the (S)-enantiomer exhibited superior inhibition of DVL1. nih.gov

In the field of antiviral research, molecular docking studies were employed to investigate the binding affinities of novel isatin (B1672199) derivatives, which are indole (B1671886) analogues. mdpi.com For instance, one derivative exhibited a binding score of -7.35 kcal/mol, with its indolyl sulfonyl group forming crucial hydrogen bonds with amino acid residues GLU180 and LYS39 in the target's active site. mdpi.com Similarly, another study focused on new 5-chloro-indole-2-carboxylate derivatives as potential anticancer agents by performing docking simulations within the BRAFV600E active site. mdpi.com The accuracy of the docking protocol was validated by redocking the co-crystallized ligand, vemurafenib, which achieved a score of -11.78, setting a benchmark for the newly designed compounds. mdpi.com

These simulations are not limited to a single therapeutic area. Indole-sulfonamide hybrids have been computationally evaluated for their potential as anti-breast cancer agents, showing high docking scores and binding energies that corresponded well with their experimentally observed anticancer activity. researchgate.net Docking studies have also demonstrated that indole derivatives with a sulfonamide moiety can effectively bind to the active site of SARS CoV 3CL protease with significant docking scores. mdpi.com

| Derivative/Analogue Class | Biological Target | Key Computational Finding | Therapeutic Area |

|---|---|---|---|

| (S)-enantiomer of RS4690 (a 5-chloro-indole derivative) | Dishevelled 1 (DVL1) Protein | Identified as a selective inhibitor with an EC50 of 0.49 ± 0.11 μM. nih.gov | Anticancer nih.gov |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative | Viral Polymerase | Achieved a binding score of -7.35 kcal/mol, forming H-bonds with GLU180 and LYS39. mdpi.com | Antiviral mdpi.com |

| 5-Chloro-indole-2-carboxylate derivatives | BRAFV600E Kinase | Docking simulations performed to investigate binding modes within the active site. mdpi.com | Anticancer mdpi.com |

| Indole-sulfonamide hybrids | Breast Cancer Protein Targets | High docking scores and binding energies correlated with observed anticancer activity. researchgate.net | Anticancer researchgate.net |

| Sulfonamide with indole moiety | SARS CoV 3CL Protease | Docking score of -8.70 kcal/mol, indicating potent inhibitory potential. mdpi.com | Antiviral mdpi.com |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, molecular geometry, and reactivity of indole sulfonyl chloride derivatives. These methods allow for the precise calculation of various molecular properties that are often difficult to measure experimentally.

DFT methods, utilizing the B3LYP functional with a 6−311G+(d,p) basis set, have been successfully applied to study sulfonamide-Schiff base derivatives. nih.gov Such studies involve optimizing the molecular geometry and calculating spectroscopic data. For example, the computed ¹H NMR chemical shift for the characteristic azomethine group proton was found to be 8.60 ppm, which closely matched the experimental value of 8.40 ppm. nih.gov Similarly, theoretical ¹³C NMR signals were calculated and compared with experimental data, showing good agreement for aromatic carbons and other key functional groups. nih.gov

These computational approaches are also used to analyze vibrational spectra. Theoretical calculations can predict the stretching frequencies of key bonds, such as the N-H stretching from the indole moiety (computed at 3670 cm⁻¹) and the sulfonamide moiety (computed at 3496 cm⁻¹), which can be correlated with experimental infrared (IR) spectra. mdpi.com By providing a theoretical basis for experimental observations, quantum chemical calculations are invaluable for confirming molecular structures and understanding the electronic distribution and reactivity profile of these complex molecules. mdpi.comnih.gov

| Spectroscopic Data | Functional Group | Experimental Value | Computational (DFT) Value |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | Azomethine (-CH=N-) | 8.40 nih.gov | 8.60 nih.gov |

| ¹H NMR Chemical Shift (ppm) | Secondary Amine (-NH-) | 11.28 nih.gov | 7.03 nih.gov |

| ¹³C NMR Chemical Shift (ppm) | Azomethine Carbon | 191.23 nih.gov | 147.63 nih.gov |

| ¹³C NMR Chemical Shift (ppm) | Aromatic Carbons | 96.62–157.69 nih.gov | 98.90–146.69 nih.gov |

Mechanistic Elucidation through Computational Chemistry

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions and biological processes involving indole sulfonyl chloride derivatives. By mapping reaction pathways and calculating energy barriers, researchers can understand how these molecules are formed and how they exert their effects.

Studies on the electrochemical behavior of indole-based sulfonamide derivatives have provided insights into their oxidation pathways. nih.gov The electrochemical oxidation of indole compounds with a substituent at the C3 position occurs via a similar mechanism, with differences in oxidation potentials being attributed to the nature of the substituent. nih.gov Understanding these electron exchange mechanisms can serve as a model for the role of indole-containing enzymes in biological systems. nih.gov

Furthermore, mechanistic studies have revealed that certain indole derivatives can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions. nih.gov This dual photoactivated mechanism, which leads to membrane damage, highlights their potential as photodynamic antimicrobial agents. nih.gov While not always employing purely computational methods for reaction pathways, these mechanistic investigations are often complemented and guided by theoretical predictions of molecular reactivity and electronic properties derived from quantum chemistry.

Structure-Property Relationship (SPR) Analysis using Computational Approaches for Molecular Design

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. These models are essential for rational molecular design, allowing for the prediction of a novel compound's activity before its synthesis.

For a series of novel isatin derivatives designed as antiviral agents, a Structure-Activity Relationship (SAR) study was conducted to understand how structural modifications influence antiviral potency. mdpi.com The analysis revealed that the most significant activity against the influenza H1N1 virus was achieved when the isatin scaffold was substituted with a 4,4'-sulfonyldianiline moiety. mdpi.com Such insights are crucial for guiding future structural modifications to enhance therapeutic efficacy. mdpi.com

In another example, QSAR modeling was performed on a library of 44 indole-sulfonamide derivatives to build predictive models for their anticancer and antimalarial activities. acs.org This approach provides informative hints for the rational design of new derivatives. acs.org The studies found that while most tested indoles showed activity against the MOLT-3 cancer cell line, only hydroxyl-containing bisindoles displayed broader anticancer and antimalarial effects. acs.org These computational models help to identify the key molecular features responsible for biological activity, thereby streamlining the development of new therapeutic agents. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.